molecular formula C16H19ClN4O2 B11381439 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea

Cat. No.: B11381439
M. Wt: 334.80 g/mol
InChI Key: XJNPUBPILHQIMK-UHFFFAOYSA-N
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Description

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with glyoxal to form the oxadiazole ring. This intermediate is then reacted with allyl isocyanate and propylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA
  • 1-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA

Uniqueness

1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROP-2-EN-1-YL)-3-PROPYLUREA is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enyl-3-propylurea

InChI

InChI=1S/C16H19ClN4O2/c1-3-9-18-16(22)21(10-4-2)11-14-19-15(20-23-14)12-5-7-13(17)8-6-12/h4-8H,2-3,9-11H2,1H3,(H,18,22)

InChI Key

XJNPUBPILHQIMK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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